7-Bromoisoquinoline-1-carboxylic acid
Overview
Description
7-Bromoisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 . It is used in various applications, including pharmaceutical testing .
Synthesis Analysis
The synthesis of 7-Bromoisoquinoline-1-carboxylic acid and similar compounds involves various protocols, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols are still in use today. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 7-Bromoisoquinoline-1-carboxylic acid consists of a carboxylic acid group (-COOH) attached to an isoquinoline ring, which is a heterocyclic compound containing a benzene ring fused with a pyridine ring . The presence of the bromine atom on the isoquinoline ring differentiates it from other isoquinoline carboxylic acids.Chemical Reactions Analysis
Carboxylic acids, including 7-Bromoisoquinoline-1-carboxylic acid, can undergo a variety of reactions. They can react with bases to form ionic salts . They can also undergo substitution reactions, where the hydroxyl hydrogen in the carboxylic acid group is replaced by other groups .Physical And Chemical Properties Analysis
Carboxylic acids, including 7-Bromoisoquinoline-1-carboxylic acid, have high melting points and boiling points due to the presence of two polarized groups, C=O and O-H . They can exhibit hydrogen bonding, which contributes to their high melting and boiling points and their solubility in water and other polar solvents .Scientific Research Applications
Photolabile Protecting Group
7-Bromoisoquinoline derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), have been synthesized for use as a photolabile protecting group for carboxylic acids. BHQ has shown greater single photon quantum efficiency compared to other esters and is sensitive to multiphoton-induced photolysis for in vivo use. Its solubility and low fluorescence make it suitable for caging biological messengers (Fedoryak & Dore, 2002).
Synthesis and Structural Studies
The synthesis of various bromoisoquinoline carboxylic acids, such as 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, has been documented. This involves modified procedures like Conrad-Limpach synthesis, demonstrating the adaptability and versatility of bromoisoquinolines in organic chemistry (Dumont & Slegers, 2010).
Proton Relay Systems
Compounds like 7-hydroxyquinoline-8-carboxylic acid, a relative of 7-bromoisoquinoline-1-carboxylic acid, have been studied for their unique excited-state intramolecular double proton transfer. This demonstrates the potential for investigating proton relay systems in scientific research, especially in the electronic excited state (Tang et al., 2011).
Antimicrobial Activity
Derivatives of 7-bromoisoquinoline carboxylic acids have been synthesized and evaluated for their antimicrobial properties. For instance, studies on substituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids revealed significant activities against various bacteria, indicating the potential for developing new antibacterial agents (Koga et al., 1980).
Derivatization Reagent in Analysis
Bromoquinolinium reagents, structurally related to 7-bromoisoquinoline-1-carboxylic acid, have been developed for analyzing carboxylic acids in biological samples. These reagents are efficient in derivatization procedures for HPLC-MS, highlighting their application in analytical chemistry (Mochizuki et al., 2013).
Safety And Hazards
Future Directions
The catalytic reduction of carboxylic acid derivatives, including 7-Bromoisoquinoline-1-carboxylic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . Future research may focus on improving these catalytic processes and exploring new applications for these compounds .
properties
IUPAC Name |
7-bromoisoquinoline-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDJRQZUFMEDGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoisoquinoline-1-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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